molecular formula C14H15NO3 B160584 ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate CAS No. 131967-19-6

ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate

Cat. No. B160584
CAS RN: 131967-19-6
M. Wt: 245.27 g/mol
InChI Key: YLMFJJFSWLRZRL-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate, also known as EMPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMPC is a pyrrole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively in vitro and in vivo. In

Mechanism of Action

The mechanism of action of ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is not fully understood. However, it has been suggested that ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate exerts its therapeutic effects by targeting various cellular pathways. ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which plays a critical role in the regulation of gene expression. By inhibiting HDAC activity, ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate can modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate can induce apoptosis and inhibit cell proliferation in cancer cells. Additionally, ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has been shown to reduce the production of pro-inflammatory cytokines in vitro and in vivo. In animal studies, ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has been shown to have anti-inflammatory effects and can reduce the severity of inflammatory diseases, such as colitis.

Advantages and Limitations for Lab Experiments

Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is easy to synthesize, has a high yield, and is relatively stable. Additionally, ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has been shown to have low toxicity and is well-tolerated in animal studies. However, there are also limitations to using ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate in lab experiments. ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is not water-soluble, which can make it difficult to administer to animals. Additionally, the mechanism of action of ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate research. One potential application of ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is in the treatment of cancer. Further studies are needed to determine the efficacy of ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate in different cancer types and to optimize dosing regimens. Additionally, ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has shown promising results in animal models of inflammatory diseases, and further studies are needed to determine its potential therapeutic applications in humans. Finally, the mechanism of action of ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate is not fully understood, and future studies are needed to elucidate its cellular targets and pathways.

Synthesis Methods

Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate can be synthesized using various methods, including the Hantzsch reaction, Suzuki-Miyaura coupling, and Buchwald-Hartwig coupling. The Hantzsch reaction is the most commonly used method for synthesizing ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate. It involves the condensation of 4-methoxybenzaldehyde, ethyl acetoacetate, and ammonium acetate in the presence of ethanol and a catalytic amount of piperidine. The reaction yields ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate as a yellow solid with a high yield.

Scientific Research Applications

Ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has shown promising results in various scientific research applications. It has been studied for its anticancer, anti-inflammatory, and antibacterial properties. ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

properties

CAS RN

131967-19-6

Product Name

ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 4-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H15NO3/c1-3-18-14(16)13-9-15-8-12(13)10-4-6-11(17-2)7-5-10/h4-9,15H,3H2,1-2H3

InChI Key

YLMFJJFSWLRZRL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)OC

Canonical SMILES

CCOC(=O)C1=CNC=C1C2=CC=C(C=C2)OC

synonyms

4-(4-METHOXYPHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID ETHYL ESTER

Origin of Product

United States

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